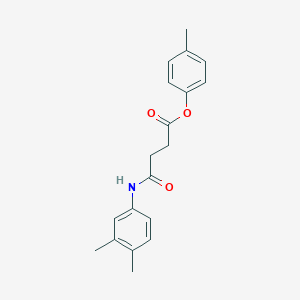![molecular formula C16H15ClN2O5S B322709 N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B322709.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide is an organic compound with potential applications in various scientific fields It is characterized by its complex structure, which includes an acetylsulfamoyl group, a phenyl ring, and a chlorophenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the acetylsulfamoyl group: This step involves the reaction of aniline with acetic anhydride and sulfuric acid to form N-acetylsulfanilamide.
Introduction of the chlorophenoxy group: The next step involves the reaction of N-acetylsulfanilamide with 4-chlorophenol in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfamoyl group to an amine group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s binding affinity to certain proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide
- N-[4-(methylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide
- N-[4-(ethylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide
Uniqueness
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylsulfamoyl group enhances its potential as an enzyme inhibitor, while the chlorophenoxy group provides additional binding interactions.
Properties
Molecular Formula |
C16H15ClN2O5S |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C16H15ClN2O5S/c1-11(20)19-25(22,23)15-8-4-13(5-9-15)18-16(21)10-24-14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
YMQKBFVCQUGPOX-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B322626.png)
![4-Methylphenyl 4-[(3-cyanophenyl)amino]-4-oxobutanoate](/img/structure/B322627.png)
![4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B322628.png)
![4-Methylphenyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B322629.png)

![4-Methylphenyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B322634.png)
![Ethyl 4-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B322635.png)
![4-Methylphenyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B322638.png)
![5-bromo-N'-[(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B322639.png)
![2-[(2-bromo-4-methylphenoxy)acetyl]-N-(4-chlorophenyl)hydrazinecarboxamide](/img/structure/B322642.png)
![N-[4-({2-[2-(2-bromo-4-methylphenoxy)acetyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B322643.png)
![N'~1~,N'~5~-bis[(2-bromo-4-methylphenoxy)acetyl]pentanedihydrazide](/img/structure/B322644.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B322646.png)
![4-Methylphenyl 4-oxo-4-[(1-phenylethyl)amino]butanoate](/img/structure/B322649.png)
